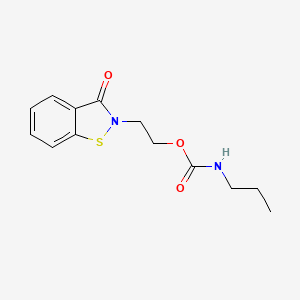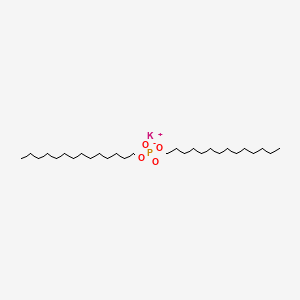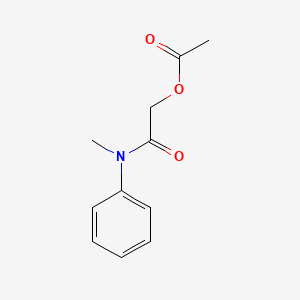
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-propylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-propylcarbamate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Méthodes De Préparation
The synthesis of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-propylcarbamate can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with ethyl chloroformate to form an intermediate, which is then reacted with N-propylamine to yield the final product. The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include diazo-coupling, Knoevenagel condensation, and Biginelli reaction . These methods are optimized for large-scale production to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-propylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-propylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives with potential biological activities.
Biology: This compound is studied for its potential as an antimicrobial and antifungal agent.
Mécanisme D'action
The mechanism of action of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-propylcarbamate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential cellular processes. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the mycobacterial cell wall . This inhibition can lead to the death of the bacterial cells.
Comparaison Avec Des Composés Similaires
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-propylcarbamate can be compared with other benzothiazole derivatives, such as:
2-(2-oxo-3-pyridyl)benzothiazole: Known for its herbicidal activity.
3-(piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial and antipsychotic activities.
2-(3-oxo-1,2-benzothiazol-3-yl)acetic acid: Used in the synthesis of various bioactive compounds.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications.
Propriétés
Numéro CAS |
183136-05-2 |
|---|---|
Formule moléculaire |
C13H16N2O3S |
Poids moléculaire |
280.34 g/mol |
Nom IUPAC |
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-propylcarbamate |
InChI |
InChI=1S/C13H16N2O3S/c1-2-7-14-13(17)18-9-8-15-12(16)10-5-3-4-6-11(10)19-15/h3-6H,2,7-9H2,1H3,(H,14,17) |
Clé InChI |
BEOYBNKXIOHHHH-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)OCCN1C(=O)C2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















